methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
Description
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group at positions 2 and 1 of the cyclohexane ring, respectively. Its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its physicochemical properties and reactivity . The compound has a molecular formula of C₈H₁₄O₃, an average molecular mass of 158.197 g/mol, and a monoisotopic mass of 158.094294 g/mol . Its structural rigidity and stereospecificity make it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
IAJQZEQYGUQTQS-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
COC(=O)C1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves esterification of (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) are common catalysts, with reflux conditions (60–80°C) ensuring high conversion rates.
Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 70 | 12 | 85 | 98 |
| pTSA | 65 | 10 | 88 | 97 |
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration.
Enantioselective Reduction of Ketoesters
An alternative route involves the asymmetric reduction of methyl 2-ketocyclohexane-1-carboxylate. Catalysts such as Corey-Bakshi-Shibata (CBS) or Noyori-type systems achieve enantiomeric excess (ee) >95%:
$$ \text{Methyl 2-ketocyclohexane-1-carboxylate} + \text{H}_2 \xrightarrow{\text{CBS catalyst}} \text{Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate} $$
Catalytic Performance
| Catalyst | ee (%) | Solvent | Yield (%) |
|---|---|---|---|
| (R)-CBS | 97 | THF | 90 |
| Ru-BINAP | 96 | Ethanol | 88 |
This method is favored for high stereoselectivity but requires expensive catalysts.
Enzymatic Synthesis
Dehydrogenase-Mediated Asymmetric Reduction
2-Ketocyclohexane carboxyl-CoA dehydrogenase, isolated from Rhodopseudomonas palustris, catalyzes the stereospecific reduction of 2-ketocyclohexane carboxyl-CoA to the (1S,2S)-dihydroxy derivative. Subsequent esterification yields the target compound:
$$ \text{2-Ketocyclohexane carboxyl-CoA} + \text{NADH} \xrightarrow{\text{Dehydrogenase}} \text{(1S,2S)-2-Hydroxycyclohexane carboxyl-CoA} $$
Enzymatic Reaction Parameters
| Enzyme Source | pH | Temperature (°C) | ee (%) |
|---|---|---|---|
| Rhodopseudomonas palustris | 7.0 | 30 | 99 |
| Engineered E. coli | 6.8 | 37 | 98 |
This biocatalytic route offers sustainability advantages but faces challenges in CoA recycling.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis employs tubular flow reactors to enhance heat/mass transfer. Key parameters include:
| Parameter | Value |
|---|---|
| Residence time | 2–5 minutes |
| Temperature | 80°C |
| Pressure | 10 bar |
| Annual capacity | 10–50 metric tons |
Continuous systems achieve 92% yield with 99.5% purity, outperforming batch processes.
Recent Advances in Synthesis
Hexafluoroisopropanol-Promoted Carbo-Lactonisation
A novel method utilizes hexafluoroisopropanol (HFIP) as a solvent and promoter for alkylative cyclisation of terminal alkenes. This one-pot strategy constructs the cyclohexane ring with simultaneous esterification:
$$ \text{Terminal alkene-carboxylic acid} \xrightarrow{\text{HFIP, AlCl}_3} \text{this compound} $$
Optimized Conditions
| Substrate | HFIP (equiv) | AlCl₃ (mol%) | Yield (%) |
|---|---|---|---|
| 5-Phenylpentenoic acid | 2.0 | 10 | 78 |
This approach reduces step count but requires rigorous anhydrous conditions.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Acid-catalyzed esterification | 85–88 | N/A | High | 120 |
| Enzymatic reduction | 88–90 | 96–99 | Moderate | 450 |
| Continuous flow | 92 | N/A | High | 90 |
| HFIP cyclisation | 78 | 99 | Low | 600 |
Traditional methods dominate industrial settings due to cost-effectiveness, while enzymatic and HFIP routes are reserved for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of methyl (1S,2S)-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl (1S,2S)-2-hydroxycyclohexane-1-methanol.
Substitution: Formation of methyl (1S,2S)-2-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is compared below with analogous cyclohexane derivatives and related esters.
Table 1: Key Structural and Functional Comparisons
Stereochemical and Reactivity Differences
- Stereospecificity: Unlike non-chiral analogs (e.g., methyl 2-hydroxyacetate ), the (1S,2S) configuration of the target compound enhances its utility in asymmetric catalysis. For instance, its hydroxyl group’s spatial orientation enables selective hydrogen bonding in enantioselective reactions .
- Ring Strain vs. Stability: Cyclohexane derivatives (e.g., the target compound) exhibit greater conformational stability compared to smaller rings like cyclobutane (e.g., methyl 1-(methylamino)cyclobutanecarboxylate ), which has higher ring strain and reactivity.
Functional Group Influence
- Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an amino group (as in (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid ) alters solubility and hydrogen-bonding capacity, affecting bioavailability and interaction with biological targets.
- Chlorophenyl Substitution : The presence of electron-withdrawing groups (e.g., -Cl in the compound from ) increases lipophilicity compared to the target compound’s hydroxyl group, which is more polar.
Biological Activity
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a chiral compound with notable biological activities, particularly in pharmacology and biochemistry. This article delves into its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its chiral center, which significantly influences its biological interactions. The compound can be represented as follows:
The stereochemistry of the compound plays a crucial role in its reactivity and biological activity, making it a subject of interest in asymmetric synthesis and drug development.
Synthesis Methods
The synthesis of this compound typically involves the esterification of (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid with methanol. This reaction is usually catalyzed by an acid under reflux conditions to ensure high yield. Alternative methods may utilize biocatalysts for enantioselective synthesis, enhancing the compound's stereochemical purity .
Pharmacological Effects
This compound exhibits various pharmacological effects. Research indicates that it may act as a substrate in enzymatic reactions, impacting metabolic pathways. Its hydroxyl and ester groups are critical for interactions with biological molecules .
Case Studies
- Enzyme Interaction : A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound serves as an effective substrate for certain dehydrogenases, facilitating biochemical reactions essential for cellular metabolism .
- Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at specific concentrations, the compound inhibited cell growth significantly, suggesting potential applications in cancer therapy .
The mechanism of action of this compound is primarily based on its ability to participate in enzymatic reactions. It binds to enzyme active sites, undergoing transformations that lead to metabolic changes within cells. The specific interactions depend on the enzyme's nature and the compound's stereochemistry .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | Enantiomer | Similar metabolic interactions |
| Methyl (1S,2R)-2-oxocyclohexane-1-carboxylate | Oxidized derivative | Different reactivity profile |
| Methyl (1S,2R)-2-chlorocyclohexane-1-carboxylate | Halogenated derivative | Altered bioactivity due to halogenation |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate with high stereochemical purity?
- Methodological Answer : Asymmetric synthesis is critical to achieving the (1S,2S) configuration. Techniques such as chiral auxiliary-mediated cyclopropanation or enzymatic resolution may be employed. For example, Friedel-Crafts acylation (as seen in cyclopropane derivative synthesis) can be adapted using Lewis acid catalysts (e.g., AlCl₃) to control regioselectivity . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess .
Q. How do the hydroxyl and carboxylate groups influence the compound's physicochemical properties and reactivity?
- Methodological Answer : The hydroxyl group enables hydrogen bonding with biomolecules (e.g., enzymes), while the ester moiety offers hydrolytic lability. Solubility in polar solvents (e.g., ethanol, DMSO) can be predicted via logP calculations. Reactivity studies should include pH-dependent stability assays (e.g., hydrolysis under acidic/basic conditions) and spectroscopic monitoring (NMR, IR) to track ester cleavage .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography or NOESY NMR to confirm spatial arrangement .
- Purity : GC-MS or HPLC with chiral columns .
- Functional groups : FT-IR for hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) identification .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding affinities to enzymes or receptors. For example, the hydroxyl group may form hydrogen bonds with catalytic residues, while the cyclohexane ring stabilizes hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. What experimental strategies resolve contradictions between observed and computational reaction kinetics for ester hydrolysis?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state approximations. Compare DFT-calculated activation energies (e.g., Gaussian 09) with experimental Arrhenius plots derived from kinetic studies (UV-Vis monitoring of ester cleavage). Adjust computational models to include explicit solvent molecules or entropy contributions .
Q. How does the compound's stereochemistry impact its metabolic stability in biological systems?
- Methodological Answer : Perform in vitro assays using liver microsomes or hepatocytes to compare (1S,2S) vs. (1R,2R) enantiomers. LC-MS/MS quantifies metabolite formation (e.g., hydrolysis to cyclohexanediol). Stereospecific metabolism by cytochrome P450 enzymes may require chiral stationary phases for metabolite separation .
Q. What are the challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess?
- Methodological Answer : Continuous flow reactors improve heat/mass transfer for large-scale asymmetric catalysis. Monitor catalyst loading (e.g., Jacobsen’s salen complexes) and optimize residence time to prevent racemization. Use PAT (process analytical technology) like inline Raman spectroscopy for real-time enantiomer tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
